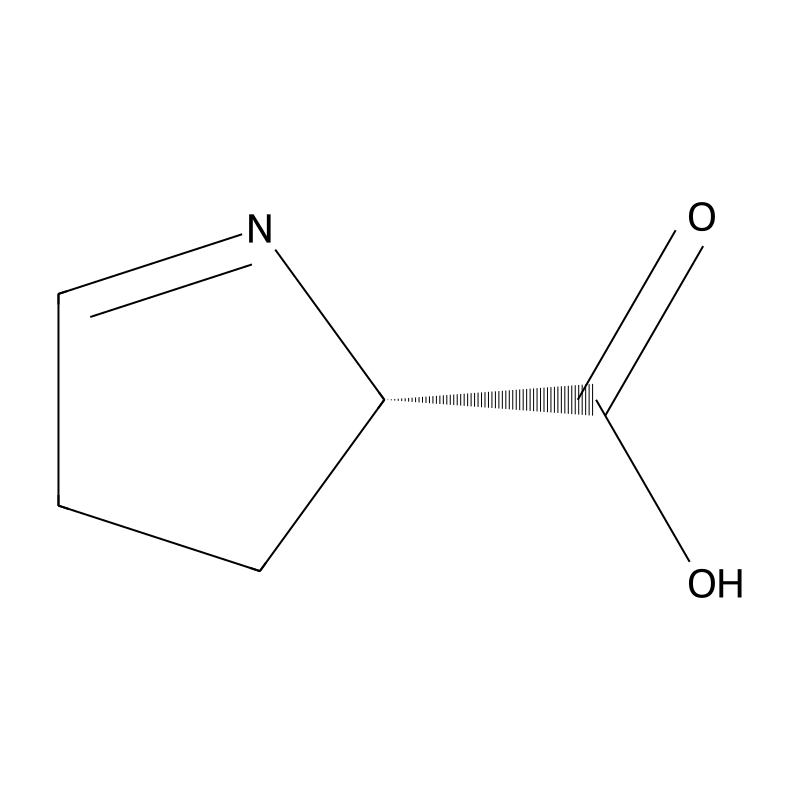

(S)-1-pyrroline-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-1-pyrroline-5-carboxylate is an important intermediate in amino acid metabolism, particularly in the pathways involving proline and glutamate. It is classified as an imino acid and is known for its role in the biosynthesis and degradation of proline and arginine. The compound has a molecular formula of and a molecular weight of approximately 113.11 g/mol. It exists as a cyclic structure, which contributes to its chemical reactivity and biological functions .

- Conversion to L-glutamate: This reaction is catalyzed by the enzyme delta-1-pyrroline-5-carboxylate dehydrogenase, which utilizes NAD+ as a cofactor:

- Formation from L-proline: (S)-1-pyrroline-5-carboxylate can be synthesized from L-proline through the action of proline dehydrogenase:

These reactions highlight (S)-1-pyrroline-5-carboxylate's role as both a substrate and product in amino acid metabolism .

(S)-1-pyrroline-5-carboxylate is involved in several metabolic pathways, including:

- Proline Metabolism: It acts as a precursor for proline synthesis and degradation, influencing cellular functions related to stress responses and energy metabolism.

- Glutamate Metabolism: The conversion of (S)-1-pyrroline-5-carboxylate to L-glutamate plays a crucial role in neurotransmitter synthesis, impacting neural signaling and function.

- Hyperprolinemia: Elevated levels of (S)-1-pyrroline-5-carboxylate are associated with hyperprolinemia type II, a metabolic disorder that can lead to neurological issues due to disrupted amino acid metabolism .

Several methods exist for synthesizing (S)-1-pyrroline-5-carboxylate:

- Oxidation of Proline: The primary method involves the enzymatic oxidation of L-proline using proline dehydrogenase or pyrroline-5-carboxylate reductase, which converts proline into (S)-1-pyrroline-5-carboxylate.

- Chemical Synthesis: Laboratory synthesis can also be achieved through

(S)-1-pyrroline-5-carboxylate has several applications in biochemistry and medicine:

- Metabolic Research: It serves as a key metabolite for studying amino acid metabolism and related disorders.

- Biotechnology: The compound can be utilized in engineered microorganisms for enhanced production of amino acids.

- Pharmaceutical Development: Understanding its role in metabolic disorders may lead to therapeutic strategies targeting conditions like hyperprolinemia .

Research on (S)-1-pyrroline-5-carboxylate's interactions focuses on its enzymatic conversions and regulatory mechanisms:

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities or functional roles with (S)-1-pyrroline-5-carboxylate:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| L-proline | C₅H₉NO₂ | Direct precursor; involved in protein synthesis. |

| L-glutamate | C₅H₉NO₄ | Major neurotransmitter; involved in excitatory signaling. |

| Gamma-glutamylcysteine | C₇H₁₃N₃O₄S | Involved in antioxidant defense; participates in glutathione synthesis. |

| Delta(1)-pyrroline-5-carboxylic acid | C₅H₇NO₂ | Structural isomer; participates in similar metabolic pathways. |

The uniqueness of (S)-1-pyrroline-5-carboxylate lies in its specific role as an intermediate that bridges proline and glutamate metabolism, influencing both energy production and neurotransmitter synthesis .

Glutamate-Dependent Proline Biosynthesis Pathway

The glutamate-dependent biosynthesis of (S)-1-pyrroline-5-carboxylate represents the primary metabolic route for proline synthesis in most organisms [1] [4]. This pathway involves the sequential action of two enzymatic activities that are combined in the bifunctional enzyme delta-1-pyrroline-5-carboxylate synthase in eukaryotes [2] [8].

The initial step of this pathway involves the phosphorylation of L-glutamate to gamma-glutamyl phosphate, catalyzed by the glutamate kinase domain of delta-1-pyrroline-5-carboxylate synthase [1] [2]. This reaction requires adenosine triphosphate as a phosphate donor and produces the highly labile intermediate gamma-glutamyl phosphate [12]. The glutamate kinase domain exhibits typical amino acid kinase structure with an N-terminal domain responsible for catalysis and a C-terminal domain involved in regulatory functions [25].

The second enzymatic step involves the reduction of gamma-glutamyl phosphate to glutamate-gamma-semialdehyde by the gamma-glutamyl phosphate reductase domain [1] [2]. This reaction requires nicotinamide adenine dinucleotide phosphate as a reducing agent and represents the rate-limiting step in proline biosynthesis [4]. The gamma-glutamyl phosphate reductase domain contains binding sites for both the substrate and the nicotinamide adenine dinucleotide phosphate cofactor [19].

Glutamate-gamma-semialdehyde undergoes spontaneous cyclization at physiological pH to form (S)-1-pyrroline-5-carboxylate [1] [3]. This cyclization reaction is thermodynamically favored due to the formation of the cyclic imine structure, which is more stable than the open-chain aldehyde form [22]. The equilibrium between glutamate-gamma-semialdehyde and (S)-1-pyrroline-5-carboxylate is strongly pH-dependent, with the cyclic form predominating above pH 6.2 [21] [22].

Recent structural studies have revealed that delta-1-pyrroline-5-carboxylate synthase functions as dynamic filamentous structures composed of tetrameric building blocks [19] [24]. These filaments are crucial for coordinating the activities of the glutamate kinase and gamma-glutamyl phosphate reductase domains, with point mutations that disrupt filament formation significantly reducing enzymatic activity [24].

The conversion of (S)-1-pyrroline-5-carboxylate to proline is catalyzed by pyrroline-5-carboxylate reductase enzymes [16] [27]. In mammals, three isoforms exist: pyrroline-5-carboxylate reductase 1 and pyrroline-5-carboxylate reductase 2, which are localized in mitochondria, and pyrroline-5-carboxylate reductase 3, which functions in the cytosol [16] [17].

Table 1: Kinetic Parameters of Key Enzymes in (S)-1-pyrroline-5-carboxylate Biosynthesis

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Coenzyme/Cofactor |

|---|---|---|---|---|---|

| P5CS (γ-glutamyl kinase) | L-Glutamate | Variable | Variable | Variable | ATP |

| P5CS (γ-glutamyl phosphate reductase) | γ-Glutamyl phosphate | Variable | Variable | Variable | NADPH |

| PYCR1 | P5C | 260 ± 63 | 51 ± 13 | 1.9 ± 0.4 × 10⁵ | NADH |

| PYCR3 | P5C (NADH) | 315 ± 65 | 146 ± 17 | 4.6 ± 2.7 × 10⁵ | NADH |

| OAT (human) | L-Ornithine | Variable | Variable | Variable | PLP |

Arginine/Ornithine Conversion Pathway

The arginine/ornithine conversion pathway provides an alternative route for (S)-1-pyrroline-5-carboxylate biosynthesis that bypasses the glutamate-dependent pathway [3] [4]. This pathway utilizes ornithine as the primary substrate and connects proline metabolism with arginine catabolism and the urea cycle [5] [13].

Ornithine aminotransferase catalyzes the transamination of L-ornithine with alpha-ketoglutarate to produce glutamate-gamma-semialdehyde and glutamate [22] [29]. This enzyme is a pyridoxal-5'-phosphate-dependent aminotransferase that functions as a homodimer, with each monomer containing a large domain that contributes to the subunit interface and a smaller C-terminal domain [29]. The reaction occurs primarily in mitochondria, where ornithine aminotransferase is localized [22] [29].

The glutamate-gamma-semialdehyde produced by ornithine aminotransferase undergoes the same spontaneous cyclization reaction as in the glutamate-dependent pathway, forming (S)-1-pyrroline-5-carboxylate [3] [22]. The equilibrium between the linear and cyclic forms is influenced by pH, with the cyclic (S)-1-pyrroline-5-carboxylate form being strongly favored in the alkaline environment of the mitochondrial matrix [22].

Research has demonstrated that the ornithine-to-proline conversion pathway is particularly important during metabolic stress conditions [5] [6]. Under glucose deprivation or nutrient stress, cells can utilize proline degradation from extracellular matrix breakdown, which generates ornithine that can be recycled back to (S)-1-pyrroline-5-carboxylate through this pathway [18].

The ornithine aminotransferase reaction is reversible, allowing for bidirectional flux between ornithine and (S)-1-pyrroline-5-carboxylate depending on cellular needs [5] [13]. During periods when proline catabolism is active, (S)-1-pyrroline-5-carboxylate can be converted back to ornithine, which can then enter the urea cycle or be used for polyamine synthesis [11] [13].

Studies using isotopic labeling have revealed that the relative contribution of the ornithine pathway versus the glutamate pathway varies among tissues and metabolic conditions [6]. In some tissues, particularly those with high collagen turnover, the ornithine pathway may contribute significantly to (S)-1-pyrroline-5-carboxylate production [20].

Mitochondrial vs Cytosolic Synthesis Compartmentalization

The biosynthesis of (S)-1-pyrroline-5-carboxylate exhibits distinct compartmentalization between mitochondrial and cytosolic cellular compartments, with specific enzymes and pathways localized to each compartment [6] [11] [16].

In the cytosolic compartment, delta-1-pyrroline-5-carboxylate synthase isoforms 1 and 2 are responsible for the glutamate-dependent synthesis of (S)-1-pyrroline-5-carboxylate [4] [11]. These isoforms are also found in chloroplasts in plant cells, where they contribute to proline synthesis during osmotic stress responses [4] [7]. The cytosolic pathway primarily utilizes glutamate derived from glutamine as the substrate, with the reaction sequence producing (S)-1-pyrroline-5-carboxylate that can be reduced to proline by the cytosolic pyrroline-5-carboxylate reductase 3 [16] [17].

Mitochondrial (S)-1-pyrroline-5-carboxylate synthesis involves both the glutamate-dependent and ornithine-dependent pathways [6] [16]. Mitochondrial delta-1-pyrroline-5-carboxylate synthase utilizes glutamate as substrate, while ornithine aminotransferase provides an alternative route through ornithine transamination [16] [22]. The mitochondrial pyrroline-5-carboxylate reductase isoforms 1 and 2 preferentially utilize nicotinamide adenine dinucleotide over nicotinamide adenine dinucleotide phosphate as cofactor, distinguishing them from the cytosolic isoform [16] [17].

Recent research has demonstrated that mitochondrial nicotinamide adenine dinucleotide phosphate pools are essential for (S)-1-pyrroline-5-carboxylate synthesis [6]. Depletion of mitochondrial nicotinamide adenine dinucleotide kinase 2, which generates mitochondrial nicotinamide adenine dinucleotide phosphate, results in proline auxotrophy and impaired cell proliferation [6]. This finding highlights the critical role of mitochondrial cofactor availability in regulating (S)-1-pyrroline-5-carboxylate biosynthesis.

The compartmentalization of proline metabolism creates distinct metabolic pools with different regulatory mechanisms [16] [23]. Mitochondrial (S)-1-pyrroline-5-carboxylate is primarily channeled toward proline synthesis for protein incorporation and stress responses, while cytosolic (S)-1-pyrroline-5-carboxylate may serve additional regulatory functions [20] [23].

Intercellular transport of proline and its precursors occurs between compartments through specific transport mechanisms [11] [23]. The mitochondrial proline carrier facilitates the movement of proline across the inner mitochondrial membrane, while (S)-1-pyrroline-5-carboxylate transport mechanisms remain less well characterized [23].

Table 3: Compartmentalization of Proline Biosynthesis Enzymes

| Enzyme | Cellular Location | Primary Substrate | Product | Pathway |

|---|---|---|---|---|

| P5CS1 | Cytosol/Chloroplast | Glutamate | P5C | Glutamate-dependent |

| P5CS2 | Cytosol/Chloroplast | Glutamate | P5C | Glutamate-dependent |

| PYCR1 | Mitochondria | P5C | Proline | Both pathways |

| PYCR2 | Mitochondria | P5C | Proline | Both pathways |

| PYCR3/PYCRL | Cytosol | P5C | Proline | Ornithine-dependent |

| OAT | Mitochondria | Ornithine | P5C | Ornithine-dependent |

| PRODH | Mitochondria | Proline | P5C | Catabolism |

| P5CDH | Mitochondria | GSA/P5C | Glutamate | Catabolism |

Feedback Inhibition Mechanisms in Proline Homeostasis

Feedback inhibition represents the primary regulatory mechanism controlling (S)-1-pyrroline-5-carboxylate biosynthesis and maintaining proline homeostasis [7] [14]. The glutamate kinase domain of delta-1-pyrroline-5-carboxylate synthase serves as the principal target for allosteric regulation by the end product proline [2] [7].

In bacterial and yeast systems, proline exerts strong feedback inhibition on glutamate kinase activity, with inhibition constants typically ranging from 0.1 to 1.0 millimolar [14] [31]. The Saccharomyces cerevisiae glutamate kinase exhibits an inhibition constant of 0.5 millimolar for proline, indicating high sensitivity to end-product inhibition [14]. This feedback mechanism ensures that proline synthesis is rapidly attenuated when cellular proline levels become sufficient.

Plant delta-1-pyrroline-5-carboxylate synthases demonstrate similar feedback sensitivity, with the Vigna aconitifolia enzyme showing 50% inhibition at 6 millimolar proline concentrations [7]. However, during osmotic stress conditions, when plants accumulate proline to concentrations exceeding 100 millimolar, the feedback inhibition mechanism undergoes partial desensitization [7]. This adaptation allows continued proline synthesis despite high cellular proline levels.

Mammalian delta-1-pyrroline-5-carboxylate synthase displays different regulatory properties compared to plant and microbial enzymes [2] [8]. Human delta-1-pyrroline-5-carboxylate synthase is inhibited by ornithine rather than proline, reflecting the integration of proline and arginine metabolism in mammalian cells [2]. Additionally, alternative splicing produces two isoforms with different regulatory properties, with the longer isoform being insensitive to ornithine inhibition [2] [25].

Site-directed mutagenesis studies have identified specific amino acid residues critical for feedback regulation [7] [14]. Mutations at phenylalanine 129 in plant delta-1-pyrroline-5-carboxylate synthase dramatically reduce proline sensitivity, with the F129A mutant showing 960 millimolar inhibition constant compared to 6 millimolar for the wild-type enzyme [7]. Similar mutations in yeast glutamate kinase produce enzymes with greatly reduced feedback sensitivity [14].

The structural basis for feedback inhibition involves conformational changes in the glutamate kinase domain upon proline binding [14] [19]. The proline binding site is located in the N-terminal domain and includes residues that interact with both the carboxyl and amino groups of proline [14]. Binding of proline induces conformational changes that reduce the enzyme's affinity for glutamate and adenosine triphosphate.

Table 2: Inhibition Parameters for Proline Biosynthesis Enzymes

| Enzyme | Inhibitor | IC50 (mM) | Specific Activity (U/mg) | Feedback Sensitivity |

|---|---|---|---|---|

| P5CS (S. cerevisiae) | Proline | 0.5 ± 0.02 | 14.7 ± 0.42 | High |

| P5CS (Vigna aconitifolia) | Proline | 6.0 | Variable | High |

| P5CS mutant D154N | Proline | 32 ± 1.4 | 26.3 ± 1.91 | Reduced |

| P5CS mutant E149K | Proline | 840 ± 61 | 4.2 ± 0.16 | Very Low |

| P5CS mutant I150T | Proline | 500 ± 55 | 29.0 ± 1.88 | Very Low |

Reciprocal regulation exists between proline biosynthesis and catabolism enzymes [4] [7]. During stress conditions, delta-1-pyrroline-5-carboxylate synthase expression increases while proline dehydrogenase expression decreases, favoring proline accumulation [4]. During recovery from stress, this pattern reverses, with increased proline dehydrogenase activity promoting proline catabolism and (S)-1-pyrroline-5-carboxylate formation [7].

XLogP3

Wikipedia

(S)-1-pyrroline-5-carboxylic acid

Dates

Hamed et al. Stereoselective C-C bond formation catalysed by engineered carboxymethylproline synthases. Nature Chemistry, doi: 10.1038/nchem.1011, published online 3 April 2011 http://www.nature.com/nchem